molecular formula C12H18N4O B13274952 (6-Aminopyridin-3-yl)(4-ethylpiperazin-1-yl)methanone

(6-Aminopyridin-3-yl)(4-ethylpiperazin-1-yl)methanone

Cat. No.: B13274952
M. Wt: 234.30 g/mol
InChI Key: ZUNLIVVWFDQFJW-UHFFFAOYSA-N
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Description

(6-Aminopyridin-3-yl)(4-ethylpiperazin-1-yl)methanone is a heterocyclic compound that belongs to the class of amides. It is characterized by the presence of a pyridine ring substituted with an amino group at the 6-position and a piperazine ring substituted with an ethyl group at the 4-position. This compound has a molecular formula of C12H18N4O and a molecular weight of 234.30 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Aminopyridin-3-yl)(4-ethylpiperazin-1-yl)methanone typically involves the reaction of 6-aminopyridine with 4-ethylpiperazine in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification by recrystallization or chromatography to achieve the desired purity. The choice of solvents and reagents may vary based on cost, availability, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

(6-Aminopyridin-3-yl)(4-ethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Aminopyridin-3-yl)(4-ethylpiperazin-1-yl)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (6-Aminopyridin-3-yl)(4-ethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The amino group and piperazine ring allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Aminopyridin-3-yl)(4-ethylpiperazin-1-yl)methanone is unique due to the presence of both an amino group on the pyridine ring and an ethyl-substituted piperazine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

(6-aminopyridin-3-yl)-(4-ethylpiperazin-1-yl)methanone

InChI

InChI=1S/C12H18N4O/c1-2-15-5-7-16(8-6-15)12(17)10-3-4-11(13)14-9-10/h3-4,9H,2,5-8H2,1H3,(H2,13,14)

InChI Key

ZUNLIVVWFDQFJW-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CN=C(C=C2)N

Origin of Product

United States

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